Saquayamycin C - 99260-70-5

Saquayamycin C

Catalog Number: EVT-281811
CAS Number: 99260-70-5
Molecular Formula: C43H52O16
Molecular Weight: 824.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saquayamycin C is a glycoside of aquayamycin.
Source

Saquayamycin C is derived from the fermentation of Streptomyces nodosus. This species is part of a larger group of actinomycetes that are prolific producers of bioactive natural products. The isolation and characterization of saquayamycins, including saquayamycin C, have been documented in studies focusing on the antimicrobial activities of these compounds .

Classification

Saquayamycin C is classified as an angucycline antibiotic, characterized by a polycyclic aromatic structure. Angucyclines are known for their complex biosynthetic pathways and diverse biological activities, including antibacterial and anticancer effects. This classification places saquayamycin C alongside other notable antibiotics such as daunorubicin and doxorubicin, which are widely used in clinical settings.

Synthesis Analysis

Methods

The synthesis of saquayamycin C can be approached through both natural extraction and synthetic methods.

  1. Natural Extraction: The primary method involves culturing Streptomyces nodosus under specific conditions to maximize the yield of saquayamycin C. The compound is then extracted from the culture broth using solvent extraction techniques.
  2. Synthetic Approaches: Various synthetic methods have been explored to create saquayamycin C in the laboratory. One notable approach involves constructing the angucycline core through a series of chemical reactions that include cyclization and glycosylation steps .

Technical Details

The synthetic routes typically require advanced organic chemistry techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation.
  • Mass Spectrometry: Employed for confirming molecular weight and structure.
  • Chromatography: Utilized for purification of the final product.
Molecular Structure Analysis

Structure

Saquayamycin C possesses a complex molecular structure characterized by multiple fused rings and hydroxyl groups. Its chemical formula is C21H22O9C_{21}H_{22}O_{9}, indicating a significant number of functional groups that contribute to its biological activity.

Data

Key structural features include:

  • Fused Aromatic Rings: Contributing to its stability and interaction with biological targets.
  • Hydroxyl Groups: Essential for solubility and reactivity.
  • Glycosidic Linkages: Important for its function as an antibiotic.
Chemical Reactions Analysis

Reactions

Saquayamycin C undergoes several chemical reactions that are critical for its activity:

  1. Hydrolysis: Involves breaking down glycosidic bonds, which can activate or deactivate the compound.
  2. Oxidation-Reduction Reactions: These reactions can alter the functional groups, affecting the compound's efficacy against pathogens.

Technical Details

The reactivity of saquayamycin C can be influenced by environmental factors such as pH and temperature, which may affect its stability and antimicrobial potency.

Mechanism of Action

Process

The mechanism by which saquayamycin C exerts its antimicrobial effects involves:

  • Inhibition of DNA Synthesis: By interfering with topoisomerase enzymes essential for DNA replication.
  • Disruption of Cell Membrane Integrity: Leading to increased permeability and eventual cell lysis.

Data

Studies indicate that saquayamycin C demonstrates activity against a range of Gram-positive bacteria, showcasing its potential as a therapeutic agent in combating antibiotic resistance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a pale yellow solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary but generally falls within a defined range typical for angucyclines.
  • Stability: Saquayamycin C shows stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
Applications

Scientific Uses

Saquayamycin C has several applications in scientific research:

  1. Antimicrobial Research: Investigated for its potential to treat infections caused by resistant bacterial strains.
  2. Pharmaceutical Development: Explored as a lead compound for developing new antibiotics.
  3. Biochemical Studies: Used in studies examining bacterial resistance mechanisms and the development of novel therapeutic strategies.
Biosynthetic Pathways and Enzymatic Machinery of Saquayamycin C

Polyketide Synthase (PKS) Systems in Angucycline Backbone Assembly

The benz[a]anthracene core of saquayamycin C is synthesized via a type II polyketide synthase (PKS) system encoded within the sqn gene cluster (BGC0001769) of Streptomyces sp. KY40-1. This system employs a minimal PKS triad consisting of:

  • Ketosynthase α (SqnH, KX356541.1:10044-11297)
  • Chain-length factor (SqnI, KX356541.1:11294-12520)
  • Acyl carrier protein (SqnJ, KX356541.1:12705-12974) [10]

These enzymes collectively catalyze the decarboxylative condensation of one acetyl-CoA starter unit and nine malonyl-CoA extender units to form a decaketide intermediate. Crucially, cyclization follows Route I angular folding, confirmed through [1,2-¹³C₂]acetate labeling studies that demonstrated intact acetate unit incorporation without anthracyclinone rearrangement. This distinguishes saquayamycin biosynthesis from BE-7585A-type angucyclines that utilize Baeyer-Villiger oxygenases (Route II) [3] [5]. Post-PKS tailoring involves:

  • Ketoreduction: SqnK (KX356541.1:13225-14010) reduces the C-9 carbonyl
  • Aromatization: SqnM monooxygenase (KX356541.1:14990-16987) drives dehydration
  • Oxidative tailoring: SqnF monooxygenase (KX356541.1:8193-9680) installs quinone functionality [3] [10]

Table 1: Core PKS Enzymes in Saquayamycin C Biosynthesis

GeneProtein FunctionDomain ArchitectureRole in Backbone Assembly
sqnHKSαKetosynthaseChain elongation
sqnICLFChain-length factorPolyketide length control
sqnJACPAcyl carrier proteinSubstrate tethering
sqnKKRKetoreductaseC-9 reduction
sqnFFMOFlavin monooxygenaseQuinone formation

Glycosyltransferase Codependence in O-/C-Glycosylation Patterns

Saquayamycin C features a characteristic disaccharide moiety at C-3 (O-glycoside) and a C-glycosidic D-olivose at C-9. Genetic inactivation studies reveal that three glycosyltransferases (GTs) exhibit hierarchical interdependence:

  • SqnG2 (KX356541.1:19599-20813) is indispensable, with ΔsqnG2 mutants abolishing saquayamycin production. It demonstrates dual functionality, catalyzing both:
  • C-glycosylation at C-9 using dNDP-D-olivose
  • Initial O-glycosylation at C-3 with dNDP-L-rhodinose [3]
  • SqnG1 (KX356541.1:18281-19573) inactivation reduces yield 50-fold but permits trace saquayamycin C formation, indicating its secondary role in extending the C-3 sugar chain. Complementation with sqnG1 restores wild-type production levels [3]
  • SqnG3 (KX356541.1:21379-22509) shows minimal impact when inactivated, suggesting accessory function [3] [6]

This GT complex exhibits unprecedented substrate flexibility, incorporating D-olivose, L-rhodinose, and the aminosugar rednose across various saquayamycin analogs. Kinetic studies indicate SqnG1 and SqnG2 form a transient metabolic complex that coordinates glycosyl transfers without substrate dissociation [3] [6].

Table 2: Glycosylation Patterns in Saquayamycin Variants

CompoundC-9 AttachmentC-3 AttachmentCatalytic GT
Saquayamycin Cβ-D-olivose (C)α-L-rhodinose-(1→4)-α-L-aculose (O)SqnG2 (C), SqnG1/G2 (O)
Saquayamycin Hβ-D-olivose (C)β-rednose (O)SqnG2 (C), SqnG2 (O)
Aquayamycinβ-D-olivose (C)NoneSqnG2 (C)

Role of Rednose Aminosugar in Structural Diversification

Rednose (3,4,6-trideoxy-3-methylamino-L-glucose) represents a structurally unique aminosugar first identified in saquayamycins H and I. Biosynthesis involves:

  • NDP-sugar formation: SqnS2-SqnS8 enzymes convert glucose-1-phosphate to dTDP-4-keto-6-deoxyglucose
  • Transamination: SqnS5 (KX356541.1:25630-26934; 3,4-dehydratase) and SqnS7 (KX356541.1:28849-30249; 2,3-dehydratase) generate the 3-amino intermediate
  • Methylation: Unidentified methyltransferase modifies the 3′-amino group [1] [6]

Rednose attachment occurs via SqnG2 at C-3-OH, replacing the typical L-rhodinose. This modification confers:

  • Enhanced solubility: The basic amine group increases polarity at physiological pH
  • Target affinity modulation: NMR studies show rednose forms hydrogen bonds with farnesyltransferase not observed with neutral sugars [1]
  • Biological activity shifts: Saquayamycin H (rednose-containing) exhibits 10-fold greater cytotoxicity against H460 lung cancer cells (GI₅₀ = 3.3 μM) compared to non-aminated analogs [6]

This aminosugar’s biosynthetic pathway remains partially cryptic, with the methyl donor for N-methylation and specific aminotransferase yet unidentified.

Regulatory Gene Clusters in Streptomyces nodosus for Compound Yield Optimization

Saquayamycin production is governed by a multilayer regulatory network integrating pathway-specific, global, and nutrient-sensing controls:

  • Cluster-situated regulator SqnR (KX356541.1:37134-37898): This transcriptional activator shows density-dependent expression, peaking during early exponential growth at low cell density. phoRP deletion mutants exhibit constitutive sqnR expression and saquayamycin overproduction, confirming PhoP repression at high density [4]
  • Lsr2-mediated silencing: The nucleoid-associated protein Lsr2 represses the sqn cluster via AT-rich sequence binding. Lsr2 knockdown strains increase saquayamycin titers 8-fold by derepressing biosynthetic genes [4]
  • PhoR-PhoP phosphate sensing: This two-component system represses sqnR under phosphate-replete conditions. phoP deletion mutants abolish density-dependent regulation [4]
  • SqnCC phosphopantetheinyl transferase (KX356541.1:31199-31963): Essential for ACP activation; ΔsqnCC mutants completely abolish saquayamycin production, while overexpression increases titers [3] [7]

Magnesium supplementation (10–20 mM) counterintuitively enhances saquayamycin yield 3-fold in high-density cultures independently of PhoP, suggesting an unknown metal-dependent regulatory mechanism. Nitrogen metabolism regulators GlnR and AfsQ1 further antagonize Lsr2 repression under nitrogen-limited conditions [4].

Table 3: Regulatory Elements Controlling Saquayamycin Production

Regulatory ElementTypeEffect on Saquayamycin YieldMechanism
SqnRPathway-specific↑ 5-8 fold when overexpressedActivates sqn transcription
Lsr2Nucleoid-associated↑ 8-fold in knockdown mutantsSilences AT-rich promoter regions
PhoPTwo-component system↑ Constitutive in ΔphoPRepresses sqnR at high cell density
SqnCCPPTase↓ Abolished in ΔsqnCCActivates ACP for PKS function
Magnesium ionsCofactor↑ 3-fold with supplementationOverrides density-dependent repression

This integrated understanding of enzymatic machinery and regulatory controls enables rational optimization of saquayamycin C production through targeted genetic modifications and fermentation parameter adjustments.

Properties

CAS Number

99260-70-5

Product Name

Saquayamycin C

IUPAC Name

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C43H52O16

Molecular Weight

824.9 g/mol

InChI

InChI=1S/C43H52O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,14-15,19-22,28-30,32-34,40,46,48,51-52H,8-13,16-18H2,1-5H3

InChI Key

ZZMJFSJLXYPOKS-UHFFFAOYSA-N

SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C

Solubility

Soluble in DMSO

Synonyms

Saquayamycin C;

Canonical SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C

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